molecular formula C7H10N2O2S B6134255 2-amino-N-(2-hydroxyethyl)-3-thiophenecarboxamide

2-amino-N-(2-hydroxyethyl)-3-thiophenecarboxamide

Cat. No. B6134255
M. Wt: 186.23 g/mol
InChI Key: QURGKGGMCSKZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(2-hydroxyethyl)-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a thiophene derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-hydroxyethyl)-3-thiophenecarboxamide is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. The compound has also been found to possess free radical scavenging activity, which may contribute to its anti-oxidant properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been found to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-amino-N-(2-hydroxyethyl)-3-thiophenecarboxamide in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. Additionally, the compound has been found to possess anti-inflammatory and anti-oxidant properties, which may be useful in studying the mechanisms underlying these processes. However, one of the limitations of using the compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-amino-N-(2-hydroxyethyl)-3-thiophenecarboxamide. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases. Other future directions include investigating the pharmacokinetics and pharmacodynamics of the compound, as well as its toxicity and safety profile.

Synthesis Methods

The synthesis of 2-amino-N-(2-hydroxyethyl)-3-thiophenecarboxamide has been achieved through various methods. One of the commonly used methods is the reaction of 3-thiophenecarboxylic acid with ethylene oxide and ammonia in the presence of a catalyst. Another method involves the reaction of 3-thiophenecarboxylic acid with ethylene glycol and ammonium chloride in the presence of a catalyst. The yield of the compound varies depending on the method used and the reaction conditions.

Scientific Research Applications

2-amino-N-(2-hydroxyethyl)-3-thiophenecarboxamide has been studied for its potential applications in various scientific research areas. It has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. The compound has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c8-6-5(1-4-12-6)7(11)9-2-3-10/h1,4,10H,2-3,8H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURGKGGMCSKZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)NCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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